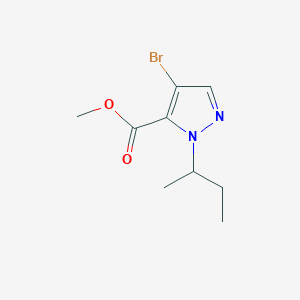

methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate

Description

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a brominated pyrazole derivative featuring a sec-butyl substituent at the 1-position and a methyl ester at the 5-position. Pyrazole derivatives are pivotal in medicinal chemistry and agrochemical research due to their versatile reactivity and biological activity.

Properties

IUPAC Name |

methyl 4-bromo-2-butan-2-ylpyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPPDTFCHHGMRFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=C(C=N1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound, followed by bromination using a brominating agent such as N-bromosuccinimide (NBS) under mild conditions . The esterification can be achieved using methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction reactions, altering its electronic properties and reactivity.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.

Methanol and Acid Catalysts: Used for esterification reactions.

Major Products Formed

Substituted Pyrazoles: Formed through substitution reactions.

Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atom and ester group play crucial roles in its binding affinity and selectivity towards these targets . The compound’s ability to undergo various chemical transformations also contributes to its versatility in biological systems .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate with key analogues, highlighting substituent variations and molecular properties:

*Estimated molecular weight based on analogous structures.

Biological Activity

Methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a five-membered heterocyclic pyrazole ring with a bromine atom and a methyl ester group. The presence of the sec-butyl group contributes to its steric and electronic properties, influencing its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific enzymes or receptors, modulating various biological pathways. The bromine atom and ester group are critical for its binding affinity and selectivity towards these targets.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a broad spectrum of biological activities:

- Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains, indicating potential use as antimicrobial agents .

- Anticancer Properties : Studies have demonstrated that pyrazole derivatives can inhibit the proliferation of cancer cells, including breast and liver cancer cells. This activity is attributed to their ability to interfere with cell signaling pathways related to cancer progression .

- Anti-inflammatory Effects : Some pyrazole compounds have been reported to reduce inflammation, suggesting their potential application in treating inflammatory diseases .

Data Table: Biological Activities of this compound

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacteria | |

| Anticancer | Inhibits cancer cell growth | |

| Anti-inflammatory | Reduces inflammation |

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer (MDA-MB-231) and liver cancer (HepG2) models. The compound's ability to induce apoptosis in these cells was also observed, highlighting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of pyrazole derivatives found that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The compound's mechanism was linked to disrupting bacterial cell wall synthesis, positioning it as a candidate for further development in antimicrobial therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for methyl 4-bromo-1-sec-butyl-1H-pyrazole-5-carboxylate, and how can yield/purity be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. Continuous flow chemistry is recommended to enhance scalability and reduce side products . Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization may involve temperature control (60–80°C) and stoichiometric adjustments of brominating agents (e.g., NBS or PBr₃) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sec-butyl at N1, bromo at C4). Key signals: ester carbonyl (~165–170 ppm in ¹³C), pyrazole ring protons (δ 6.5–8.0 ppm in ¹H) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~303.05) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to avoid degradation .

- Disposal : Incineration or licensed waste management services for halogenated organics .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, halogen type) influence biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., ethyl 5-bromo-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carboxylate ) show that:

- Bromine at C4 enhances electrophilicity, improving enzyme inhibition (e.g., kinases) .

- sec-butyl at N1 increases lipophilicity (logP ~2.8), enhancing membrane permeability .

- Replacing bromine with chlorine reduces steric hindrance but may lower target affinity .

Q. What computational strategies predict the compound’s reactivity and target interactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-311+G(d,p)) to assess electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

- Molecular Docking (AutoDock Vina) : Dock into protein targets (e.g., COX-2 or CYP450) using PyMOL for visualization. Key interactions: bromine with hydrophobic pockets, ester carbonyl with hydrogen-bond donors .

Q. How can contradictions in reported biological activity data be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., IC₅₀ in enzyme inhibition) across multiple cell lines (HEK293, HeLa) .

- Metabolic Stability Tests : Use liver microsomes to identify metabolite interference (e.g., ester hydrolysis) causing variability .

- Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic effects .

Q. What experimental strategies identify biological targets for this compound?

- Methodological Answer :

- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose, incubate with cell lysates, and elute bound proteins for LC-MS/MS identification .

- Chemical Proteomics : Use click chemistry (alkyne-tagged analog) to label targets in live cells, followed by enrichment and mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.